1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde
1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde
Brand Name:
Vulcanchem
CAS No.:
124909-66-6
VCID:
VC20845078
InChI:
InChI=1S/C13H15NO5/c1-7-11(17)8-3-4-14(6-16)9(5-15)10(8)12(18)13(7)19-2/h6,9,15H,3-5H2,1-2H3
SMILES:
CC1=C(C(=O)C2=C(C1=O)CCN(C2CO)C=O)OC
Molecular Formula:
C13H15NO5
Molecular Weight:
265.26 g/mol
1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde
CAS No.: 124909-66-6
Cat. No.: VC20845078
Molecular Formula: C13H15NO5
Molecular Weight: 265.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124909-66-6 |
|---|---|
| Molecular Formula | C13H15NO5 |
| Molecular Weight | 265.26 g/mol |
| IUPAC Name | 1-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
| Standard InChI | InChI=1S/C13H15NO5/c1-7-11(17)8-3-4-14(6-16)9(5-15)10(8)12(18)13(7)19-2/h6,9,15H,3-5H2,1-2H3 |
| Standard InChI Key | AKLXGPSKKVZHDR-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)C2=C(C1=O)CCN(C2CO)C=O)OC |
| Canonical SMILES | CC1=C(C(=O)C2=C(C1=O)CCN(C2CO)C=O)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator